

Initial Isolation and Structural Characterization

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Compound Focus: Clemastanin B

Cat. No.: S1488249

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The first successful isolation and purification of **Clemastanin B** was achieved using **High-Speed Counter-Current Chromatography (HSCCC)** [1].

- Isolation Methodology:** The preparative HSCCC was performed with a two-phase solvent system composed of **ethyl acetate-n-butanol-water (2:7:9, v/v/v)**. From 250 mg of a crude extract containing 24.8% **clemastanin B**, a one-step elution yielded 59.2 mg of **clemastanin B** with a purity of 94.6%, achieving a recovery of 90.3% [1].
- Structural Elucidation:** The chemical structure of the isolated compound was identified using a suite of spectroscopic techniques, including **IR, MS, 1H NMR, and 13C NMR** [1]. Chemically, it is characterized as **7'S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside**, meaning it is a diglucoside of the lignan (-)-lariciresinol [2].

Quantitative Isolation Data

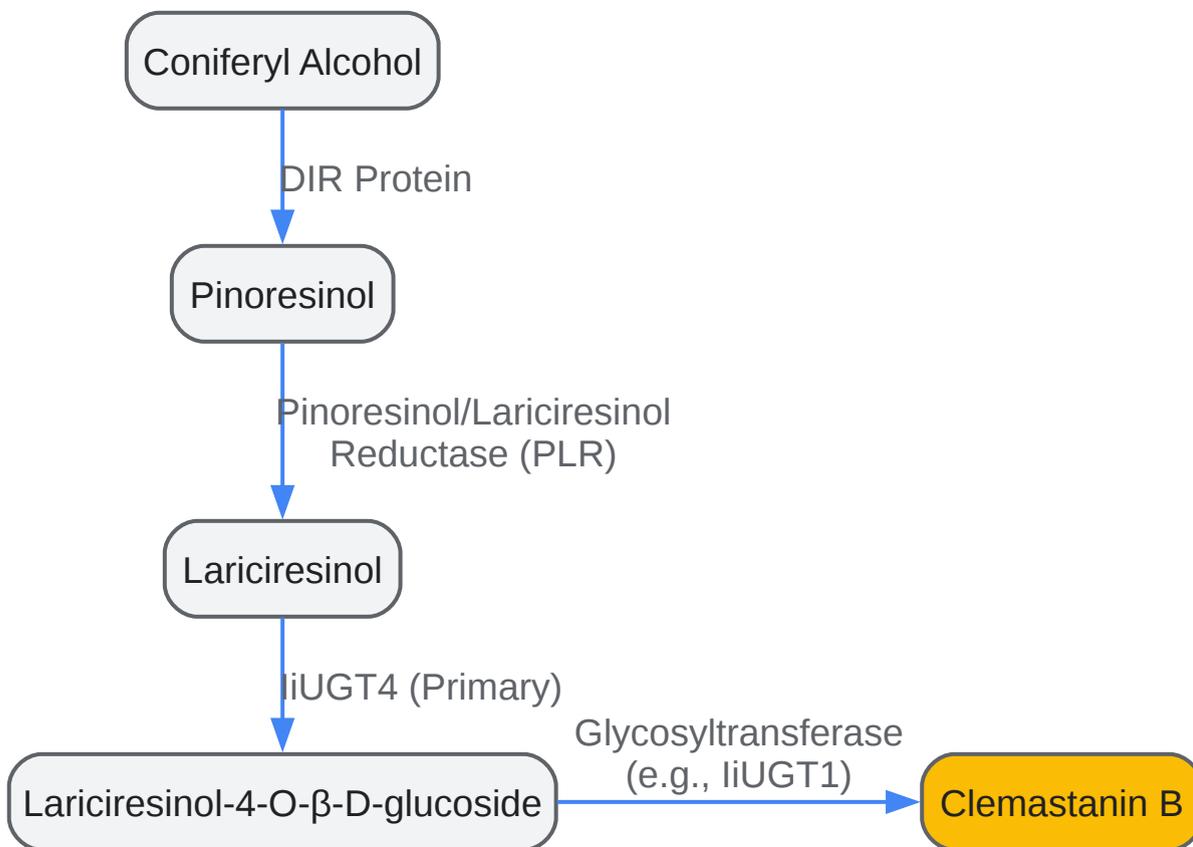
The table below summarizes the key quantitative data from the initial isolation study:

Parameter	Result
Source Material	Radix Isatidis (Roots of <i>Isatis indigotica</i>) [1]
Isolation Technique	High-Speed Counter-Current Chromatography (HSCCC) [1]
Solvent System	Ethyl acetate - n-butanol - water (2:7:9, v/v/v) [1]
Amount from 250 mg Crude Extract	59.2 mg [1]

Parameter	Result
Purity (by HPLC)	94.6% [1]
Recovery	90.3% [1]

Biosynthesis and Key Enzymes

The biosynthetic pathway of **Clemastanin B** in *Isatis indigotica* has been elucidated, revealing the crucial role of specific **UDP-glycosyltransferases (UGTs)** [3].



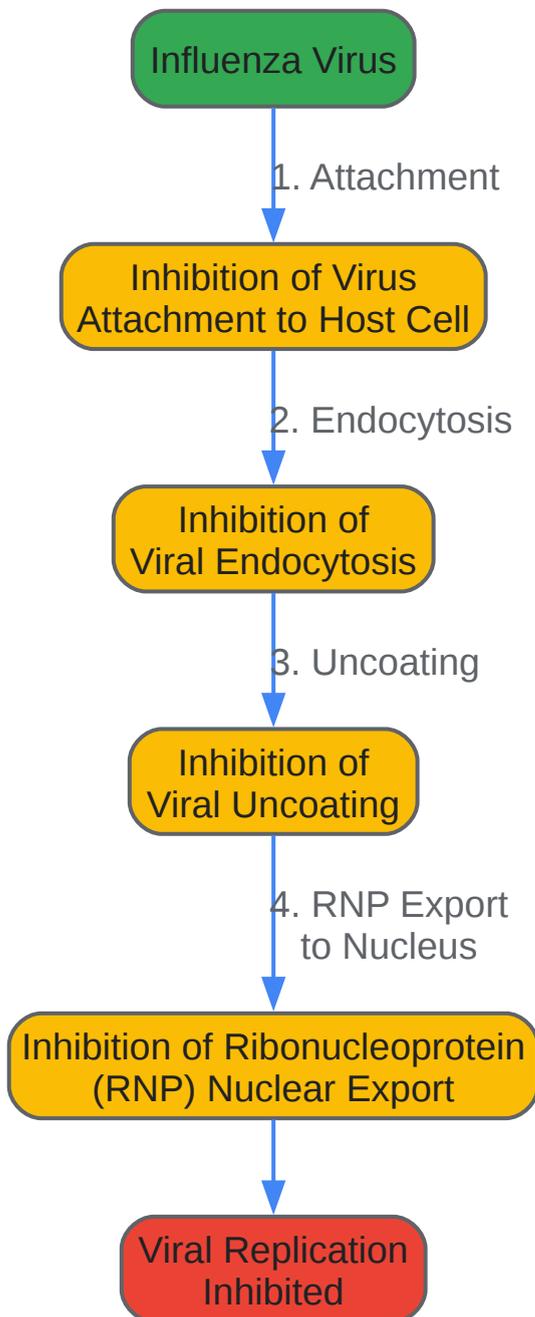
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Diagram: Biosynthetic pathway of **Clemastanin B**, highlighting *IiUGT4* as the dominant UGT for the first glycosylation step.

- **Biosynthetic Pathway:** The pathway begins with coniferyl alcohol, which is dimerized by a dirigent protein (DIR) to form pinoresinol. Pinoresinol is then reduced by pinoresinol/lariciresinol reductase (PLR) to form lariciresinol [3].
- **Key Glycosyltransferases:** The glycosylation of lariciresinol is a critical step. Research has functionally characterized several UGTs [3]:
 - **liUGT4** plays the **dominant role** in the glycosylation of lariciresinol to form lariciresinol-4-O- β -D-glucoside, which is the direct precursor to **clemastanin B**.
 - **liUGT1** and **liUGT71B5a** also exhibit similar functions but with different catalytic efficiencies and primary roles in planta.
- **Molecular Docking Insights:** Site-directed mutagenesis studies on liUGT4 have identified that residues **H373**, **W376**, and **E397** are critical for its catalytic activity, while **F151** may be associated with substrate preference [3].

Antiviral Mechanisms of Action

Clemastanin B exhibits a multi-faceted mechanism of action against influenza viruses, primarily by targeting early and mid-stage steps in the viral replication cycle [4] [2].



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Diagram: Proposed anti-influenza mechanisms of **Clemastanin B**, showing its multi-stage inhibitory effects.

The proposed mechanisms, supported by experimental data, include [4] [2]:

- **Inhibition of Virus Attachment:** Prevents the virus from binding to the host cell receptors.
- **Inhibition of Viral Endocytosis:** Blocks the entry of the virus into the host cell.
- **Inhibition of Viral Uncoating:** Prevents the release of the viral genetic material inside the host cell.

- **Inhibition of RNP Export:** Traps the viral ribonucleoprotein complex in the nucleus, preventing the assembly of new viral particles.

Quantitative Antiviral Profile

Clemastanin B demonstrates broad-spectrum activity against various influenza strains. The table below summarizes its in vitro efficacy:

Virus Type	Strains/Subtypes	Reported IC ₅₀ (in vitro)
Human Influenza A	H1N1 (including swine-origin), H3N2	0.087 - 0.72 mg/mL [2]
Human Influenza B	Not specified	0.087 - 0.72 mg/mL [2]
Avian Influenza	H6N2, H7N3, H9N2	0.087 - 0.72 mg/mL [2]
Other Tested Viruses	RSV, ADV3, PIV3, EV71, HRV	Inactive [2]

A significant advantage of **clemastanin B** is that its mechanism of action presents a **high barrier to the development of viral resistance**, and it does not easily lead to the emergence of drug-resistant strains [2].

Research Implications and Future Directions

Clemastanin B represents a promising candidate for antiviral drug development. Its significance is multi-fold:

- **Promising Antiviral Candidate:** It is a key active ingredient contributing to the antiviral efficacy of the traditional medicine Banlangen, which is used in formulated products like "Isatis-Root Granule" and "Lianhua Qingwen Capsule" for treating respiratory viral infections [3] [5].
- **Potential for Synthetic Biology:** The identification and characterization of the biosynthetic UGTs, particularly liUGT4, provide a foundation for the sustainable production of **clemastanin B** and related antiviral lignan glycosides through synthetic biology in heterologous systems [3].
- **Foundation for Further Study:** The initial isolation and subsequent functional characterization of its biosynthesis have opened avenues for research into its precise molecular mechanisms and potential use in combination therapies to combat influenza.

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